NTS1 Subtype Selectivity: Meclinertant Exhibits 3.6-Fold Higher Affinity for NTS1 vs. NTS2
Meclinertant demonstrates clear selectivity for the NTS1 receptor over NTS2, with a Ki value of 5.6 nM for NTS1 compared to 20.4 nM for NTS2, yielding a 3.6-fold selectivity window . This subtype preference contrasts with the broader-spectrum antagonist SR142948A, which binds both NTS1 and NTS2 with low nanomolar affinity and lacks the ability to discriminate between these receptor subtypes [1]. The selectivity profile is further supported by functional antagonism data: Meclinertant competitively antagonizes neurotensin-induced intracellular Ca2+ mobilization in HT-29 cells with a pA2 value of 8.13, corresponding to a Kb of 7.4 nM, which aligns closely with its NTS1 binding affinity .
| Evidence Dimension | Receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | NTS1: 5.6 nM; NTS2: 20.4 nM |
| Comparator Or Baseline | SR142948A: High affinity for both NTS1 and NTS2 (no subtype discrimination; specific Ki values not numerically reported in source but characterized as non-discriminating) |
| Quantified Difference | Meclinertant NTS1/NTS2 selectivity ratio = 3.6-fold |
| Conditions | Radioligand binding assay using recombinant human NTS1 and NTS2 receptors |
Why This Matters
Researchers requiring specific dissection of NTS1-mediated signaling without confounding NTS2 engagement must select Meclinertant; SR142948A cannot substitute for this purpose.
- [1] Gully D, et al. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist. J Pharmacol Exp Ther. 1997 Feb;280(2):802-12. PMID: 9023294. View Source
